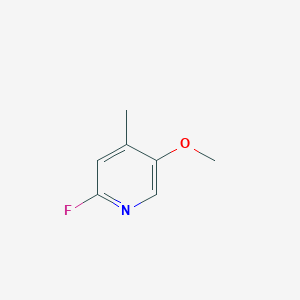

2-Fluoro-5-methoxy-4-methylpyridine

Descripción general

Descripción

2-Fluoro-5-methoxy-4-methylpyridine, also known as 2-fluoro-4-picoline, is a chemical compound with the molecular formula C7H8FNO . It is used in the field of pharmaceutical sciences .

Synthesis Analysis

The synthesis of 2-Fluoro-5-methoxy-4-methylpyridine can be achieved using Talik’s procedure from 2-amino-5-methylpyridine via diazotization . An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .Molecular Structure Analysis

The molecular weight of 2-Fluoro-5-methoxy-4-methylpyridine is 141.14 . The effect of substituents on spectral properties of 2-fluoro-6-methylpyridine has been investigated based on 13C NMR, UV, and IR spectral data .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-5-methoxy-4-methylpyridine include a refractive index of n20/D 1.4730 (lit.), boiling point of 158-159 °C (lit.), and a density of 1.072 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Pyridines

Fluorinated pyridines, such as 2-Fluoro-5-methoxy-4-methylpyridine , are crucial in the synthesis of various biologically active compounds. The introduction of fluorine atoms into pyridine rings can significantly alter their chemical and physical properties, leading to reduced basicity and reactivity compared to non-fluorinated analogs. This compound can serve as a precursor for synthesizing 2-, 3-, and 4-fluoropyridines , which are valuable in developing pharmaceuticals and agrochemicals .

Radiopharmaceuticals

The fluorine atom in 2-Fluoro-5-methoxy-4-methylpyridine can be utilized to create 18 F-substituted pyridines . These fluorinated pyridines are of special interest as potential imaging agents in positron emission tomography (PET) scans, which are used for cancer diagnosis and the study of brain disorders .

Agricultural Chemistry

In the quest for new agricultural products with improved properties, the introduction of fluorine atoms into lead structures is a common modification2-Fluoro-5-methoxy-4-methylpyridine could be used to develop new compounds with enhanced biological and environmental properties, contributing to the creation of more effective pesticides and herbicides .

Material Science

The unique properties of fluorinated pyridines make them suitable for material science applications2-Fluoro-5-methoxy-4-methylpyridine can be used in the synthesis of advanced materials, including polymers and liquid crystals, which require specific electronic and structural characteristics .

Organic Electronics

Organic electronics is an area where 2-Fluoro-5-methoxy-4-methylpyridine can play a role due to its potential in modifying electronic properties. It can be used in the development of organic light-emitting diodes (OLEDs), solar cells, and transistors, where control over the electronic properties of the materials is crucial .

Medicinal Chemistry

In medicinal chemistry, 2-Fluoro-5-methoxy-4-methylpyridine is valuable for creating fluorine-containing drugs. The presence of fluorine can greatly influence the drug’s metabolic stability, distribution, and binding affinity, leading to the development of new medications with improved efficacy and safety profiles .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 2-Fluoro-5-methoxy-4-methylpyridine is the p38α mitogen-activated protein kinase . This kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery modulating a plethora of cellular processes .

Mode of Action

2-Fluoro-5-methoxy-4-methylpyridine interacts with its target, the p38α mitogen-activated protein kinase, by inhibiting its activity . This inhibition modulates cellular processes, including the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β .

Biochemical Pathways

The compound affects the biochemical pathway involving the p38α mitogen-activated protein kinase . By inhibiting this kinase, it impacts the release of pro-inflammatory cytokines, thereby influencing inflammatory responses within the body .

Result of Action

The molecular and cellular effects of 2-Fluoro-5-methoxy-4-methylpyridine’s action include the modulation of cellular processes and the reduction of pro-inflammatory cytokine release . This can potentially influence the body’s inflammatory response.

Propiedades

IUPAC Name |

2-fluoro-5-methoxy-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-5-3-7(8)9-4-6(5)10-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQTNEQMSRIEOQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-methoxy-4-methylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dichloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B1459573.png)

![N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclobutanamine](/img/structure/B1459583.png)